3-Tetradecanone

Beschreibung

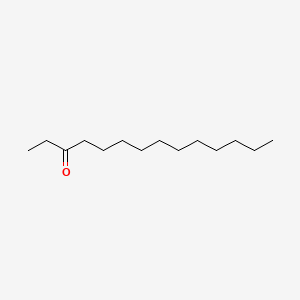

Structure

3D Structure

Eigenschaften

IUPAC Name |

tetradecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHYRSKMMMYUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212073 | |

| Record name | Tetradecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 34 deg C; [ChemIDplus] Solid; [Sigma-Aldrich MSDS] | |

| Record name | Tetradecan-3-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-23-2 | |

| Record name | 3-Tetradecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tetradecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tetradecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TETRADECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A6HE775UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Spectroscopic Signature of 3-Tetradecanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Key Aliphatic Ketone

3-Tetradecanone (also known as ethyl undecyl ketone) is a long-chain aliphatic ketone with the molecular formula C₁₄H₂₈O.[1] Its linear structure and carbonyl functionality make it a subject of interest in various fields, including organic synthesis, metabolomics, and as a potential volatile organic compound (VOC) biomarker. Accurate structural elucidation and purity assessment are paramount for its application in any rigorous scientific endeavor. This guide provides an in-depth analysis of the spectroscopic data of 3-tetradecanone, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The causality behind the observed spectral features will be explored, providing a foundational understanding for researchers working with this and similar long-chain ketones.

Molecular Structure of 3-Tetradecanone

Caption: Chemical structure of 3-Tetradecanone.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, which is instrumental in its identification.

Data Summary

The electron ionization (EI) mass spectrum of 3-tetradecanone exhibits a distinct fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 212, corresponding to the molecular weight of the compound (212.37 g/mol ).[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 212 | 2.6 | [M]⁺ |

| 183 | 29.0 | [M-C₂H₅]⁺ |

| 85 | 29.9 | [C₅H₉O]⁺ |

| 72 | 100.0 | [C₄H₈O]⁺• (Base Peak) |

| 57 | 88.4 | [C₄H₉]⁺ |

| 43 | 43.1 | [C₃H₇]⁺ |

Data sourced from ChemicalBook.[2]

Interpretation of the Mass Spectrum

The fragmentation of 3-tetradecanone under electron ionization is characteristic of aliphatic ketones. The key fragmentation pathways are alpha-cleavage and the McLafferty rearrangement.

-

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. For 3-tetradecanone, this can occur on either side of the carbonyl.

-

Cleavage of the ethyl group results in a fragment with m/z 183 ([M-29]⁺).

-

Cleavage of the undecyl chain results in a fragment with m/z 57.

-

-

McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. The rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. This results in the formation of a neutral alkene and a charged enol radical cation. For 3-tetradecanone, this rearrangement leads to the base peak at m/z 72.[3]

Caption: Key fragmentation pathways of 3-tetradecanone in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: A dilute solution of 3-tetradecanone is prepared in a volatile solvent (e.g., methanol or hexane).

-

Injection: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Summary

The IR spectrum of 3-tetradecanone is dominated by absorptions corresponding to its carbonyl group and the long alkyl chain.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch (ketone) |

| 2955-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | CH₂ bend (scissoring) |

| 1375 | Medium | CH₃ bend (symmetric) |

Characteristic absorption ranges are based on standard IR correlation tables.[4]

Interpretation of the IR Spectrum

-

C=O Stretch: The most prominent feature in the IR spectrum of 3-tetradecanone is a strong, sharp absorption band around 1715 cm⁻¹. This is a classic signature of the carbonyl (C=O) stretching vibration in an aliphatic ketone.[4] Its intensity is due to the large change in dipole moment during the vibration.

-

C-H Stretch: Strong absorption bands in the region of 2955-2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the long alkyl chain.[4]

-

C-H Bending: The spectrum also displays characteristic C-H bending (deformation) vibrations. A medium intensity band around 1465 cm⁻¹ is attributable to the scissoring motion of the CH₂ groups, while a band near 1375 cm⁻¹ corresponds to the symmetric bending of the CH₃ groups.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As 3-tetradecanone is a low-melting solid, the spectrum can be conveniently obtained as a melt. A small amount of the solid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently heated to melt, forming a thin capillary film.

-

Background Spectrum: A background spectrum of the empty sample holder (or the KBr/NaCl plates) is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule.

Data Summary

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C3) | 205-220 |

| -CH₂-C=O (C2, C4) | 30-45 |

| -CH₂- chain | 22-32 |

| -CH₃ (C1, C14) | 10-20 |

Predicted chemical shift ranges are based on general values for similar chemical environments.[5][6]

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C3): The carbon of the carbonyl group is the most deshielded carbon in the molecule and is expected to appear significantly downfield, in the range of 205-220 ppm.[5]

-

Alpha-Carbons (C2 and C4): The carbons directly attached to the carbonyl group (C2 and C4) are also deshielded and are predicted to resonate in the 30-45 ppm region.

-

Alkyl Chain Carbons: The methylene (-CH₂-) carbons of the long undecyl chain will have overlapping signals in the typical alkane region of 22-32 ppm.

-

Terminal Methyl Carbons (C1 and C14): The two terminal methyl carbons are the most shielded and will appear furthest upfield, typically between 10 and 20 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A solution of 3-tetradecanone is prepared by dissolving the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to set the 0 ppm reference point.

-

Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned to the ¹³C resonance frequency.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. To enhance the signal-to-noise ratio, multiple scans are typically acquired and averaged. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.

-

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline-corrected to produce the final ¹³C NMR spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy is a powerful tool for determining the structure of a molecule by providing information about the different proton environments.

Data Summary

The ¹H NMR spectrum of 3-tetradecanone in CDCl₃ shows distinct signals for the protons in different positions relative to the carbonyl group and along the alkyl chain.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | ~2.41 | Triplet | 2H |

| b | ~2.39 | Quartet | 2H |

| c | ~1.57 | Multiplet | 2H |

| d | ~1.26 | Broad Singlet | 18H |

| e | ~1.05 | Triplet | 3H |

| f | ~0.88 | Triplet | 3H |

Data sourced from ChemicalBook, recorded at 399.65 MHz in CDCl₃.[2]

Caption: ¹H NMR assignments for 3-Tetradecanone.

Interpretation of the ¹H NMR Spectrum

-

Alpha-Protons (a and b): The protons on the carbons adjacent to the carbonyl group (α-protons) are the most deshielded due to the electron-withdrawing effect of the carbonyl oxygen. They appear as two distinct multiplets around 2.4 ppm.[7]

-

The protons at position a (on C4) are a triplet because they are coupled to the two protons on the adjacent methylene group (C5).

-

The protons at position b (on C2) are a quartet due to coupling with the three protons of the adjacent methyl group (C1).

-

-

Beta-Protons (c): The protons on the carbon β to the carbonyl group (C5) are found further upfield around 1.57 ppm as a multiplet due to coupling with the protons on C4 and C6.

-

Alkyl Chain Protons (d): The protons of the long methylene chain (C6-C13) are all in very similar chemical environments and overlap to form a large, broad singlet at approximately 1.26 ppm.

-

Terminal Methyl Protons (e and f):

-

The methyl protons at position e (on C1) are adjacent to the methylene group at C2, and thus appear as a triplet around 1.05 ppm.

-

The terminal methyl protons at position f (on C14) are the most shielded protons in the molecule and appear as a triplet around 0.88 ppm due to coupling with the adjacent methylene group.

-

Sources

- 1. 3-Tetradecanone | C14H28O | CID 69418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-TETRADECANONE(629-23-2) 1H NMR [m.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

3-Tetradecanone as a Putative Semiochemical in Insects: A Technical Guide for Investigation and Elucidation

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the investigation of 3-tetradecanone as a potential semiochemical in insects. While the specific role of 3-tetradecanone in insect communication remains largely uncharacterized, this document outlines the key theoretical and practical steps necessary to elucidate its function. This guide provides detailed, field-proven methodologies for the extraction, identification, and synthesis of 3-tetradecanone, as well as robust protocols for electrophysiological and behavioral bioassays to determine its activity. By presenting a structured approach to the study of this and other novel semiochemicals, this guide aims to facilitate new discoveries in the field of chemical ecology and inform the development of novel pest management strategies.

Introduction: The Chemical Language of Insects

Insects have evolved a sophisticated chemical language to navigate their environment, locate resources, find mates, and avoid predators. These chemical cues, known as semiochemicals, are broadly classified into pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecific interactions.[1][2] The identification and characterization of these compounds are paramount to understanding insect behavior and ecology, and can lead to the development of environmentally benign methods for pest control.[2]

This guide focuses on 3-tetradecanone (C₁₄H₂₈O), a methyl ketone that has been identified in some insects and plants, yet its role as a semiochemical is not well established.[3] This document will serve as a technical roadmap for investigating the potential pheromonal or allelochemical functions of 3-tetradecanone, with a particular focus on the meadow brown butterfly, Maniola jurtina, a species in which its presence has been suggested.

Table 1: Chemical Properties of 3-Tetradecanone [4][5][6]

| Property | Value |

| Chemical Formula | C₁₄H₂₈O |

| Molecular Weight | 212.37 g/mol |

| CAS Number | 629-23-2 |

| Appearance | White to yellowish-white solid |

| Melting Point | 34 °C |

| Boiling Point | 250 °C at 100 mm Hg |

| Solubility | Insoluble in water; soluble in organic solvents |

Hypothesized Biosynthesis of 3-Tetradecanone in Insects

While the specific biosynthetic pathway of 3-tetradecanone in insects has not been definitively elucidated, a plausible route can be hypothesized based on the well-established biosynthesis of other methyl ketones and fatty acid-derived pheromones in insects.[7][8][9] The most likely pathway involves the modification of fatty acid metabolism, specifically through a controlled chain-shortening process via β-oxidation.[10]

The proposed biosynthetic pathway begins with a common C16 saturated fatty acid, palmitic acid, which is a primary product of fatty acid synthase (FAS) in insects.[7] Through a single round of β-oxidation, palmitoyl-CoA is shortened to a C14 acyl-CoA intermediate. This is followed by oxidation and decarboxylation to yield the final 3-tetradecanone product.

Figure 1: Hypothesized biosynthetic pathway of 3-tetradecanone from palmitoyl-CoA via β-oxidation.

Olfactory Perception of Ketones in Insects

The perception of semiochemicals in insects is a complex process mediated by specialized olfactory receptor neurons (ORNs) housed in sensory hairs called sensilla, which are predominantly located on the antennae.[1][11] These ORNs express olfactory receptors (ORs) that bind to specific odorant molecules, triggering a neural signal that is processed in the antennal lobe of the insect brain.[1][11]

While the specific receptors for 3-tetradecanone are unknown, research on lepidopteran ORs provides a framework for their potential identification.[12][13] Many lepidopteran ORs are narrowly tuned to specific compounds, particularly pheromones, while others exhibit a broader response to general plant volatiles.[12] Given that 3-tetradecanone is a relatively simple, saturated ketone, it is plausible that it is detected by one or more ORs with specificity for medium-chain ketones.

Figure 2: Generalized pathway of olfactory perception in insects.

Experimental Methodologies for the Investigation of 3-Tetradecanone

A multi-pronged approach is necessary to definitively characterize the role of 3-tetradecanone as a semiochemical. This involves the collection and identification of the compound from the insect, its chemical synthesis for bioassays, and a combination of electrophysiological and behavioral experiments to determine its activity.

Collection and Identification of Volatiles

The first step in identifying a potential semiochemical is to collect and analyze the volatile compounds emitted by the insect of interest. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and solvent-free technique for this purpose.[14][15][16]

Protocol 1: Volatile Collection using SPME and Analysis by GC-MS

-

Insect Preparation: Place a single insect (e.g., a virgin female Maniola jurtina during its calling period) or a group of insects in a clean, airtight glass chamber.

-

SPME Fiber Selection: Choose an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatiles.[16]

-

Volatile Trapping: Expose the SPME fiber to the headspace of the chamber for a predetermined time (e.g., 1-4 hours) to allow for the adsorption of volatile compounds.

-

GC-MS Analysis:

-

Desorb the collected volatiles from the SPME fiber in the heated injection port of a gas chromatograph.

-

Separate the compounds on a suitable capillary column (e.g., a non-polar DB-5ms column).

-

Identify the compounds based on their mass spectra by comparison to a spectral library (e.g., NIST) and by comparing their retention times to those of authentic standards.

-

-

Quantification: If an authentic standard of 3-tetradecanone is available, a calibration curve can be generated to quantify the amount of the compound released by the insect.

Chemical Synthesis of 3-Tetradecanone

To perform bioassays, a pure sample of 3-tetradecanone is required. While commercially available, synthesis in the lab, particularly of isotopically labeled versions for biosynthetic studies, may be necessary. A common method for ketone synthesis is the oxidation of a secondary alcohol.[17]

Protocol 2: Synthesis of 3-Tetradecanone

-

Starting Material: Begin with the commercially available secondary alcohol, 3-tetradecanol.

-

Oxidation: Dissolve 3-tetradecanol in a suitable solvent such as dichloromethane. Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture through a pad of silica gel to remove the chromium salts.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-tetradecanone.

-

Characterization: Confirm the identity and purity of the synthesized 3-tetradecanone using Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS.

Electrophysiological Bioassays: Electroantennography (EAG)

Electroantennography (EAG) is a technique used to measure the summed electrical response of the olfactory sensory neurons on an insect's antenna to a volatile stimulus.[18] A significant EAG response to 3-tetradecanone would provide strong evidence that the insect can detect this compound.

Protocol 3: Electroantennography (EAG) with Butterfly Antennae

-

Antenna Preparation: Carefully excise an antenna from a live, immobilized butterfly (e.g., male Maniola jurtina). Mount the antenna between two glass capillary electrodes filled with a saline solution.

-

Stimulus Preparation: Prepare a serial dilution of synthetic 3-tetradecanone in a high-purity solvent like hexane. Apply a small aliquot of each dilution onto a piece of filter paper and insert it into a Pasteur pipette. A pipette with only the solvent serves as a control.

-

Stimulus Delivery: Deliver a puff of charcoal-filtered, humidified air through the stimulus pipette over the antennal preparation.

-

Data Recording and Analysis: Record the resulting depolarization of the antenna using an EAG system. The amplitude of the EAG response is proportional to the strength of the olfactory stimulus. Compare the responses to 3-tetradecanone with the solvent control and a known positive control (a compound known to elicit a response).

Table 2: Example of EAG Dose-Response Data for a Hypothetical Insect

| Concentration of 3-Tetradecanone (µg/µL) | Mean EAG Response (mV) |

| 0 (Control) | 0.1 ± 0.02 |

| 0.001 | 0.3 ± 0.05 |

| 0.01 | 0.8 ± 0.1 |

| 0.1 | 1.5 ± 0.2 |

| 1 | 1.6 ± 0.2 |

Behavioral Bioassays: Y-Tube Olfactometer

A Y-tube olfactometer is a simple yet effective tool for assessing the behavioral response of an insect to a chemical cue.[19][20] It allows the researcher to determine if a compound is an attractant, a repellent, or has no effect on the insect's movement.

Protocol 4: Y-Tube Olfactometer Bioassay

-

Olfactometer Setup: A Y-shaped glass tube is used, with a constant flow of purified, humidified air entering each arm and exiting through the base.

-

Odor Source: In one arm, introduce the odor stimulus by placing a filter paper treated with a solution of 3-tetradecanone. In the other arm, use a filter paper treated with only the solvent as a control.

-

Insect Release: Release a single insect at the base of the Y-tube.

-

Observation and Data Collection: Observe the insect's movement and record which arm it enters and how much time it spends in each arm. A choice is typically recorded when the insect moves a certain distance into one of the arms.

-

Data Analysis: Use a chi-square test to determine if the number of insects choosing the arm with 3-tetradecanone is significantly different from those choosing the control arm.

Figure 3: Schematic of a Y-tube olfactometer for behavioral bioassays.

Conclusion and Future Directions

The investigation of 3-tetradecanone as a potential insect semiochemical represents an exciting frontier in chemical ecology. While its specific role remains to be elucidated, the methodologies outlined in this guide provide a clear and robust pathway for its characterization. Future research should focus on conducting these experiments with candidate insect species, such as Maniola jurtina, to determine the presence, perception, and behavioral effects of 3-tetradecanone. The identification of the specific olfactory receptors involved in its detection through techniques like single sensillum recording and functional expression in heterologous systems will further deepen our understanding of its role in insect communication. The knowledge gained from such studies will not only contribute to our fundamental understanding of insect chemical ecology but may also pave the way for the development of novel and sustainable pest management strategies.

References

-

ChemBK. (2024, April 9). Tetradecanone. Retrieved from [Link]

-

Choudhary, J., et al. (2024). Insects' perception and behavioral responses to plant semiochemicals. PeerJ, 12, e17377. [Link]

-

Fleischer, J., et al. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. Insects, 13(10), 927. [Link]

-

Ghany, N. M. A. E. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-11. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Tetradecanone. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

-

Chemsrc. (2025, September 25). 3-Tetradecanone. Retrieved from [Link]

-

PubChem. (n.d.). 3-Tetradecanone. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Ding, B. J., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 772338. [Link]

-

Jeleń, H., et al. (2020). SPME-GC/MS Analysis of Volatile Compounds Contained in the Insect Larvae of Tenebrio molitor and Leptinotarsa decemlineata before and after Using Insecticides. Molecules, 25(23), 5585. [Link]

-

Leal, W. S. (2013). Odorant reception in insects: roles of receptors, binding proteins, and degrading enzymes. Annual review of entomology, 58, 373-391. [Link]

-

Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved January 23, 2026, from [Link]

-

PeerJ. (2024). Insects' perception and behavioral responses to plant semiochemicals. [Link]

-

S-G, M., et al. (2023). Characterization of the Volatile Profiles of Insect Flours by (HS)-SPME/GC-MS: A Preliminary Study. Foods, 12(7), 1461. [Link]

-

Touhara, K. (Ed.). (2013). Pheromone Signaling: Methods and Protocols. Humana Press. [Link]

-

InsectPro. (n.d.). Y-tube for Olfactometer Small. Retrieved January 23, 2026, from [Link]

-

Jurenka, R. A. (2017). Fatty Acid Origin of Insect Pheromones. In Reference Module in Life Sciences. Elsevier. [Link]

-

de Fouchier, A., et al. (2017). Functional evolution of Lepidoptera olfactory receptors revealed by deorphanization of a moth repertoire. Nature communications, 8(1), 15709. [Link]

-

Merck, S., et al. (2004). Interrelations Among Habitat Use, Behavior, and Flight-Related Morphology in Two Cooccurring Satyrine Butterflies, Maniola jurtina and Pyronia tithonus. Journal of Insect Behavior, 17(5), 639-661. [Link]

-

Kalinová, B., et al. (2014). SPME-GC-MS analysis of the all studied true bugs. ResearchGate. [Link]

-

ICR. (2009, October 9). Monarch Butterfly Antenna: A Hi-tech Tiny Toolkit. Retrieved from [Link]

-

Lin, C. C., et al. (2022, August 25). Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer [Video]. JoVE. [Link]

-

Yang, K., et al. (2024). Insects' perception and behavioral responses to plant semiochemicals. PeerJ, 12, e17377. [Link]

-

Holkenbrink, C., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. FEMS Yeast Research, 22(1), foac033. [Link]

-

Goldman-Huertas, B., et al. (2021). Evolution of Olfactory Receptors Tuned to Mustard Oils in Herbivorous Drosophilidae. Molecular Biology and Evolution, 38(10), 4356-4369. [Link]

-

ResearchGate. (2025). First report of the repellency of 2‐tridecanone against ticks. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Tetradecanone (CAS 629-23-2). Retrieved January 23, 2026, from [Link]

-

de Fouchier, A., et al. (2017). Functional evolution of Lepidoptera olfactory receptors revealed by deorphanization of a moth repertoire. Nature communications, 8, 15709. [Link]

-

Waldbauer, G. (n.d.). Semiochemicals — Chemical Control of Behavior. ENT 425. NC State University. Retrieved January 23, 2026, from [Link]

-

Liu, Y., et al. (2021). Evaluation of the Toxicity of Chemical and Biogenic Insecticides to Three Outbreaking Insects in Desert Steppes of Northern China. Insects, 12(9), 785. [Link]

-

Samykanno, K., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Metabolites, 11(11), 742. [Link]

-

Microbe Investigations. (n.d.). Y-Tube Olfactometer Mosquito Repellent Testing Services. Retrieved January 23, 2026, from [Link]

-

Jurenka, R. (2017). Fatty Acid Origin of Insect Pheromones. ResearchGate. [Link]

-

Reisenman, C. E., et al. (2004). Electroantennographic and behavioral responses of the sphinx moth Manduca sexta to host plant headspace volatiles. Journal of chemical ecology, 30(9), 1731-1748. [Link]

-

Pott, D. M., et al. (2023, March 28). SPME with GC-MS for Volatile Compounds Profiling [Video]. JoVE. [Link]

-

Tan, Q. Q., et al. (2022). The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae). International Journal of Molecular Sciences, 23(16), 9095. [Link]

-

BioOne Complete. (2017). Vertical Y-tube Assay for Evaluation of Arthropod Response to Plant Materials 1. [Link]

-

ChemSynthesis. (2025, May 20). 5-tetradecanone. Retrieved from [Link]

-

Schal Lab. (2018, November 12). Bed Bug (Hemiptera: Cimicidae) Attraction to Human Odors: Validation of a Two-Choice Olfactometer. Retrieved from [Link]

-

ResearchGate. (2025). Electroantennographic and Behavioral Responses of the Sphinx Moth Manduca sexta to Host Plant Headspace Volatiles. [Link]

Sources

- 1. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semiochemicals for controlling insect pests [plantprotection.pl]

- 3. researchgate.net [researchgate.net]

- 4. 3-Tetradecanone | C14H28O | CID 69418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Tetradecanone [webbook.nist.gov]

- 6. 3-Tetradecanone (CAS 629-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 8. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. Functional evolution of Lepidoptera olfactory receptors revealed by deorphanization of a moth repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SPME-GC/MS Analysis of Volatile Compounds Contained in the Insect Larvae of Tenebrio molitor and Leptinotarsa decemlineata before and after Using Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chembk.com [chembk.com]

- 18. ockenfels-syntech.com [ockenfels-syntech.com]

- 19. Olfactometer for Sale in the United States, Europe, Japan, South Korea, Australia, South Africa [labitems.co.in]

- 20. microbe-investigations.com [microbe-investigations.com]

The Enigmatic Sentinel: A Technical Guide to the Putative Role of 3-Tetradecanone in Plant Defense Mechanisms

Abstract

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to thwart a myriad of biotic threats, including herbivorous insects and microbial pathogens. Among the vast array of secondary metabolites, volatile organic compounds (VOCs) play a crucial role in mediating these interactions. This technical guide delves into the largely unexplored, yet potentially significant, role of 3-tetradecanone, a long-chain aliphatic ketone, in plant defense mechanisms. While direct evidence for its function remains nascent, this document synthesizes current knowledge on structurally analogous compounds, their established defensive roles, and provides a comprehensive framework for future research. We will explore the hypothetical biosynthesis of 3-tetradecanone, detail rigorous methodologies for its extraction, identification, and quantification, and present robust bioassay protocols to elucidate its potential anti-herbivore and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel avenues in plant-derived chemical defenses and their potential applications.

Introduction: The Chemical Ecology of Plant Defense

Plants are perpetually engaged in a chemical arms race with their antagonists. They produce a diverse suite of secondary metabolites that are not essential for primary metabolic processes but are critical for survival and reproduction. These compounds can act as toxins, repellents, or anti-feedants against herbivores, and as antimicrobial agents against pathogens.

Volatile organic compounds (VOCs) are a key component of this chemical weaponry. They can act directly on herbivores and pathogens or indirectly by attracting natural enemies of the herbivores[1]. This intricate web of chemical communication shapes the ecological interactions between plants and their environment.

Long-chain aliphatic ketones are a class of VOCs that have been identified in various plant species. While not as extensively studied as other classes of compounds like terpenes or phenolics, emerging evidence suggests their significant contribution to plant defense. This guide focuses on 3-tetradecanone, a 14-carbon ketone, as a case study to explore the potential of this underrepresented class of molecules in plant protection.

The Case for 3-Tetradecanone: An Evidence-Based Hypothesis

Direct research on the role of 3-tetradecanone in plant defense is currently limited. However, a compelling case for its involvement can be built upon the established defensive functions of structurally similar long-chain ketones.

Structural Analogs as Precedents

Several long-chain methyl ketones, which are structurally similar to 3-tetradecanone, have been shown to possess significant insect-repellent and antimicrobial properties. For instance:

-

2-Tridecanone and 2-Pentadecanone: These methyl ketones, found in the glandular trichomes of wild tomatoes, are effective repellents and toxins to a variety of insect pests.

-

2-Undecanone: This compound, present in the essential oil of rue (Ruta graveolens), exhibits strong insecticidal and repellent activity.

A study on the essential oil of Phytolacca dodecandra identified the presence of 2-tetradecanone, a close isomer of 3-tetradecanone, suggesting that C14 ketones are indeed produced by plants[2].

Postulated Defensive Roles of 3-Tetradecanone

Based on the activities of its analogs, we can hypothesize two primary defensive roles for 3-tetradecanone:

-

Anti-Herbivore Defense: 3-Tetradecanone may act as a repellent or feeding deterrent to insect herbivores. Its volatility would allow for its release upon tissue damage, creating a protective chemical shield.

-

Antimicrobial Defense: The lipophilic nature of long-chain ketones suggests they could disrupt the cell membranes of microbial pathogens, such as fungi and bacteria, thereby inhibiting their growth and infection.

Investigating the Unseen: Methodologies for 3-Tetradecanone Research

To validate the hypothesized roles of 3-tetradecanone, a systematic and rigorous experimental approach is necessary. This section provides detailed protocols for the extraction, identification, and quantification of 3-tetradecanone, as well as bioassays to test its defensive properties.

Extraction and Identification of 3-Tetradecanone from Plant Tissues

The volatile and semi-volatile nature of 3-tetradecanone necessitates careful selection of extraction and analytical techniques.

HS-SPME is a solvent-free, sensitive, and relatively simple technique for the extraction of VOCs from the headspace of a sample.

Protocol:

-

Sample Preparation: Collect fresh plant tissue (e.g., leaves, flowers) and place a known weight (e.g., 1-5 g) into a sealed headspace vial.

-

Extraction: Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C).

-

Desorption and Analysis: Insert the SPME fiber directly into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption of the analytes.

GC-MS is the gold standard for the separation and identification of volatile compounds.

Typical GC-MS Parameters:

| Parameter | Setting |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temp. | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quad Temp. | 150 °C |

| Mass Range | m/z 40-400 |

Identification: The identification of 3-tetradecanone can be confirmed by comparing its mass spectrum and retention index with those of an authentic standard and with spectral libraries (e.g., NIST, Wiley).

Quantification of 3-Tetradecanone

For accurate quantification, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be used. A calibration curve should be generated using a series of known concentrations of a 3-tetradecanone standard.

Bioassays for Defensive Activity

a) Y-Tube Olfactometer Bioassay: This assay assesses the preference of an insect for different odor sources.

Protocol:

-

Introduce a single insect into the base of a Y-shaped glass tube.

-

Pass purified air through both arms of the Y-tube. One arm contains the test compound (3-tetradecanone) dissolved in a solvent, while the other arm contains the solvent alone (control).

-

Record the arm the insect chooses and the time it spends in each arm.

-

A significant preference for the control arm indicates repellency.

Future Directions and Conclusion

The study of 3-tetradecanone in plant defense is a nascent field with significant potential. The methodologies and hypotheses presented in this guide provide a robust framework for future research. Key areas for future investigation include:

-

Screening for 3-Tetradecanone: A broad screening of various plant species, particularly those known for their insect or disease resistance, is needed to identify natural sources of 3-tetradecanone.

-

Elucidation of Biosynthetic Pathways: Genetic and biochemical studies are required to identify the specific genes and enzymes involved in 3-tetradecanone biosynthesis.

-

In Planta Functional Analysis: Genetic manipulation of candidate biosynthetic genes in model plants (e.g., Arabidopsis thaliana or Nicotiana benthamiana) will be crucial to definitively establish the role of 3-tetradecanone in plant defense.

-

Synergistic Effects: Investigating the potential synergistic or additive effects of 3-tetradecanone with other plant defense compounds will provide a more holistic understanding of its role in the plant's chemical defense network.

References

-

War, A. R., Paul, M. Z., Ahmad, T., Sofi, M. A., Hussain, B., Ignacimuthu, S., & Sharma, H. C. (2012). Mechanisms of plant defense against insect herbivores. Plant signaling & behavior, 7(10), 1306–1320. [Link]

- Mithöfer, A., & Boland, W. (2012). Plant defense against herbivores: chemical aspects. Annual review of plant biology, 63, 431-450.

- Dicke, M., & Baldwin, I. T. (2010). The evolutionary context for herbivore-induced plant volatiles: beyond the ‘cry for help’. Trends in plant science, 15(3), 167-175.

- Pichersky, E., & Gershenzon, J. (2002). The formation and function of plant volatiles: perfumes for pollinator attraction and defense. Current opinion in plant biology, 5(3), 237-243.

- Kessler, A., & Baldwin, I. T. (2001).

-

Tofe, F. K., Tadu, Z., & Tucho, G. T. (2019). Chemical Composition and Antimicrobial Activity of Essential Oil from Phytolacca dodecandra Collected in Ethiopia. Molecules (Basel, Switzerland), 24(2), 329. [Link]

- Cheesbrough, T. M. (1984). Biosynthesis of long-chain fatty acids by expanding cucumber cotyledons. Plant Physiology, 74(3), 571-575.

- Tholl, D. (2006). Terpene synthases and the regulation, diversity and biological roles of terpene metabolism. Current opinion in plant biology, 9(3), 297-304.

-

Van Bramer, S. E., & Goodrich, K. R. (2015). Determination of Plant Volatiles Using Solid Phase Microextraction GC–MS. Journal of Chemical Education, 92(5), 916-919. [Link]

- Balandrin, M. F., Klocke, J. A., Wurtele, E. S., & Bollinger, W. H. (1985).

Sources

Foreword: Understanding the Environmental Journey of an Aliphatic Ketone

An In-Depth Technical Guide to the Environmental Fate and Degradation of 3-Tetradecanone

3-Tetradecanone, a long-chain aliphatic ketone, finds application in various industrial domains, from fragrances to specialty chemicals.[1] Its introduction into the environment, whether through industrial effluent or as a metabolite from other organic compounds, necessitates a thorough understanding of its persistence, transformation, and potential for ecological impact. This guide provides a detailed examination of the environmental fate of 3-tetradecanone, grounded in established principles of environmental chemistry and toxicology. We will move beyond a mere recitation of data to explore the mechanistic underpinnings of its behavior in aquatic and terrestrial systems, offering both a comprehensive overview and detailed experimental frameworks for its assessment.

Physicochemical Profile of 3-Tetradecanone

A molecule's environmental behavior is fundamentally dictated by its physical and chemical properties. These parameters govern its partitioning between environmental compartments (air, water, soil, biota), its susceptibility to abiotic degradation, and its potential to be metabolized by microorganisms. The key properties of 3-tetradecanone are summarized below.

| Property | Value | Unit | Source |

| CAS Number | 629-23-2 | - | [2][3] |

| Molecular Formula | C₁₄H₂₈O | - | [2][3] |

| Molecular Weight | 212.37 | g/mol | [2][4] |

| Synonyms | Ethyl undecyl ketone | - | [1][2] |

| Physical State | Solid at room temperature | - | [2] |

| Melting Point | 34 | °C | [2] |

| Boiling Point | ~152 @ 16 mmHg | °C | [5] |

| Water Solubility | Very low (estimated log₁₀WS: -4.96) | mol/L | [4] |

| Vapor Pressure | Low (estimated at 0.007 mmHg @ 25°C for 2-tetradecanone) | mmHg | [6] |

| Log P (Octanol-Water Partition Coefficient) | 5.6 (Computed); 4.886 (Crippen Calculated) | - | [2][4] |

Expert Insights: The high molecular weight, low water solubility, and high octanol-water partition coefficient (Log P) are the defining features of 3-tetradecanone. A Log P value significantly greater than 3 suggests a strong tendency to partition from water into organic phases. Therefore, upon release into an aquatic environment, 3-tetradecanone is not expected to remain dissolved in the water column. Instead, it will preferentially adsorb to suspended organic matter, sediment, and the fatty tissues of aquatic organisms. Its low vapor pressure indicates that volatilization from water surfaces will be a slow, minor transport process.

Abiotic Degradation Pathways: Hydrolysis and Photolysis

Abiotic processes are chemical transformations that occur without the involvement of microorganisms. For many organic compounds, these can be significant degradation pathways.

Hydrolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. This process is a primary degradation route for compounds with hydrolyzable functional groups, such as esters, amides, and some halides.

Causality: The chemical structure of 3-tetradecanone, an aliphatic ketone, lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-carbon and carbon-oxygen double bonds in the ketone group are stable in water.[7] Therefore, hydrolysis is not considered an important environmental fate process for 3-tetradecanone.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This can occur through two mechanisms:

-

Direct Photolysis: The molecule itself absorbs light energy, leading to bond cleavage.

-

Indirect Photolysis: Other substances in the environment (e.g., hydroxyl radicals, singlet oxygen) absorb light energy and become reactive, subsequently attacking the compound of interest.

Expert Insights: While direct photolysis in surface water is not expected to be a major pathway, indirect photolysis in the atmosphere is a plausible degradation route.[8] If 3-tetradecanone volatilizes, it will be subject to attack by photochemically produced hydroxyl (•OH) radicals. The rate of this reaction for long-chain alkanes is typically rapid, leading to atmospheric lifetimes on the order of hours to days.[7] This prevents long-range atmospheric transport and accumulation.

Biotic Degradation: The Microbial Metabolism of 3-Tetradecanone

Biodegradation is the breakdown of organic matter by microorganisms, and it is the primary mechanism for the environmental removal of many organic compounds.

Predicted Biodegradability

Direct experimental data on the biodegradability of 3-tetradecanone is limited in publicly available literature. However, substantial evidence suggests it is likely to be biodegradable. Notably, 2-, 3-, and 4-tetradecanone have been identified as metabolic intermediates in the biodegradation of n-tetradecane by various microorganisms.[7] This strongly implies that pathways exist for the further breakdown of these ketones. Long-chain aliphatic ketones are generally not considered to be recalcitrant or persistent in the environment.

Proposed Metabolic Pathway

The microbial degradation of an aliphatic ketone like 3-tetradecanone is hypothesized to proceed via oxidation by a Baeyer-Villiger monooxygenase (BVMO). This class of enzymes is known to insert an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester.

-

Oxidation to an Ester: A BVMO enzyme catalyzes the insertion of an oxygen atom, converting 3-tetradecanone to either ethyl dodecanoate or propyl undecanoate.

-

Ester Hydrolysis: The resulting ester is then hydrolyzed by esterase enzymes, cleaving it into an alcohol and a carboxylic acid. For example, ethyl dodecanoate would be hydrolyzed to ethanol and dodecanoic acid.

-

Beta-Oxidation: The resulting fatty acid (dodecanoic acid) is a common biological molecule that can be readily mineralized by most aerobic microorganisms through the well-established beta-oxidation pathway to produce acetyl-CoA.

-

Central Metabolism: Acetyl-CoA enters the citric acid cycle (TCA cycle) for complete mineralization to carbon dioxide (CO₂) and water (H₂O), generating energy and biomass for the microorganisms.

Caption: Proposed aerobic biodegradation pathway for 3-tetradecanone.

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through consumption of contaminated food. For non-polar, lipophilic ("fat-loving") compounds like 3-tetradecanone, there is a significant potential for bioaccumulation in the fatty tissues of organisms.

The potential for a substance to bioaccumulate is often estimated using its Log P value. A high Log P (like the ~5.6 value for 3-tetradecanone) indicates a strong affinity for fatty tissues over water.[2] Regulatory frameworks often use a Bioconcentration Factor (BCF) threshold to classify substances. A BCF greater than 2,000 or 5,000 is often considered indicative of a bioaccumulative substance.[9][10]

Expert Insights: While the high Log P of 3-tetradecanone raises a flag for bioaccumulation potential, it is not the sole determinant.[11] Rapid metabolism and elimination by an organism can significantly reduce the actual measured BCF. Given that 3-tetradecanone is readily metabolized, its true bioaccumulation potential may be lower than predicted by its Log P alone. However, without experimental data, a conservative assumption of bioaccumulation potential is warranted, necessitating experimental verification.

Experimental Protocols for Environmental Assessment

To definitively characterize the environmental fate of 3-tetradecanone, standardized laboratory tests are essential. The following outlines the methodologies for two critical endpoints, based on OECD (Organisation for Economic Co-operation and Development) Test Guidelines.

Protocol: Ready Biodegradability (OECD 301F - Manometric Respirometry)

This test evaluates the potential for rapid and complete biodegradation of a substance by aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small quantity of activated sludge (a mixed microbial community from a wastewater treatment plant). The mixture is incubated in sealed flasks under aerobic conditions. The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical maximum oxygen demand (ThOD).

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a mineral salt medium containing essential nutrients (potassium, magnesium, calcium, iron salts) in purified water.

-

Prepare a stock solution of the test substance, 3-tetradecanone. Due to its low water solubility, a carrier solvent like acetone may be needed, or it can be adsorbed onto a solid support like silica gel.

-

Obtain fresh activated sludge from a domestic wastewater treatment plant.

-

-

Experimental Setup:

-

Set up multiple respirometer flasks. At a minimum, this includes:

-

Test Flasks (Triplicate): Mineral medium + 3-tetradecanone (e.g., at 100 mg/L).

-

Reference Flask (Duplicate): Mineral medium + a readily biodegradable reference substance (e.g., sodium benzoate). This validates the activity of the inoculum.

-

Toxicity Control Flask: Mineral medium + 3-tetradecanone + reference substance. This checks if the test substance is inhibitory to the microorganisms.

-

Blank Control Flasks (Triplicate): Mineral medium + inoculum only. This measures the background respiration of the sludge.

-

-

Inoculate each flask with the prepared activated sludge to a final concentration of ~30 mg/L solids.

-

Add a CO₂ absorbent (e.g., potassium hydroxide) to a separate compartment within each sealed flask.

-

-

Incubation and Measurement:

-

Seal the flasks and place them in a temperature-controlled incubator (20-25°C) with constant stirring.

-

The respirometer will continuously measure the pressure change resulting from oxygen consumption. This data is converted to mg O₂ consumed.

-

The test runs for 28 days.

-

-

Data Analysis & Interpretation:

-

Calculate the percentage of biodegradation for each flask by dividing the oxygen consumed (corrected for the blank) by the ThOD of the substance.

-

Pass Criterion: The substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.

-

Caption: Experimental workflow for the OECD 301F Ready Biodegradability Test.

Protocol: Bioconcentration (OECD 305 - Flow-Through Fish Test)

This test measures the uptake of a substance from water by fish and its subsequent elimination, allowing for the calculation of a Bioconcentration Factor (BCF).

Principle: Fish are exposed to a constant, low concentration of the test substance in a flow-through aquarium system for a defined period (uptake phase). They are then transferred to clean, untreated water for a second period (depuration phase). The concentration of the test substance is measured in the fish tissue and water at regular intervals throughout both phases.

Step-by-Step Methodology:

-

Preparation and Acclimation:

-

Select a suitable fish species (e.g., Rainbow Trout, Fathead Minnow) and acclimate them to the test conditions (water quality, temperature).

-

Prepare a stock solution of 3-tetradecanone, often using a solvent carrier due to low water solubility, and a diluter system to maintain a constant concentration in the test aquaria.

-

-

Uptake Phase (e.g., 28 days):

-

Expose the fish to a constant, sublethal concentration of 3-tetradecanone in flow-through tanks.

-

At specified time points (e.g., day 1, 3, 7, 14, 21, 28), sample a small number of fish and water from the tank.

-

Analyze the concentration of 3-tetradecanone in both the fish tissue (homogenized) and the water using a sensitive analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Depuration Phase (e.g., 14 days):

-

After the uptake phase, transfer the remaining fish to identical tanks supplied with clean, uncontaminated water.

-

Continue to sample fish at regular intervals (e.g., day 1, 3, 7, 14 of depuration).

-

Analyze the tissue samples to determine the rate at which the fish eliminate the substance.

-

-

Data Analysis & Interpretation:

-

BCF Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state (when uptake and elimination rates are equal).

-

Kinetic BCF: The uptake rate constant (k₁) and depuration rate constant (k₂) can be determined by modeling the data from both phases. The kinetic BCF is calculated as the ratio k₁/k₂.

-

Caption: Experimental workflow for the OECD 305 Bioconcentration Test.

Conclusion and Outlook

The environmental profile of 3-tetradecanone is characterized by a dichotomy. Its physicochemical properties (high Log P, low water solubility) suggest a tendency to partition into sediment and biota, raising initial concerns about persistence and bioaccumulation. However, a mechanistic evaluation indicates that it is a probable substrate for microbial degradation, primarily via Baeyer-Villiger monooxygenase-initiated pathways, and is unlikely to persist in environments with active microbial communities. While its bioaccumulation potential cannot be dismissed based on Log P alone, it may be mitigated by metabolic processes.

Definitive risk assessment requires the generation of empirical data through the standardized test protocols outlined in this guide. The results of ready biodegradability (OECD 301F) and bioconcentration (OECD 305) studies would provide the necessary data to accurately classify the environmental risk of 3-tetradecanone and ensure its safe use.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12389, Tetradecane. [Link]

-

Lin, C. H., & Chen, Y. R. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. National Institutes of Health. [Link]

-

Kim, S. D., Cho, J., Kim, H. S., Math, R. K., & Cho, S. S. (2012). Biodegradation of three tetracyclines in swine wastewater. PubMed. [Link]

-

OECD SIDS. (2007). SIDS INITIAL ASSESSMENT PROFILE for Neodecanoic acid ethenyl ester. [Link]

-

Valentin, J., & Trebse, P. (2022). Photolysis of the Insensitive Explosive 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB). Semantic Scholar. [Link]

-

Undeman, E., & McLachlan, M. S. (2009). Bioaccumulation potential of persistent organic chemicals in humans. PubMed. [Link]

-

ChemBK. (2024). Tetradecanone. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69418, 3-Tetradecanone. [Link]

-

Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Tetradecanol. [Link]

-

The Good Scents Company. (n.d.). 2-tetradecanone. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Tetradecanone. [Link]

-

U.S. Environmental Protection Agency. (2025). New Approach for Evaluating the Bioaccumulation Potential of Metals in the New Chemicals Division. [Link]

-

Interstate Technology & Regulatory Council. (2020). Environmental Fate, Transport, and Investigation Strategies for 1,4-Dioxane. [Link]

-

Zhang, W., Zhang, B., Guo, J., Wu, W., & Chen, J. (2021). Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species. PubMed. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Tetradecanone | C14H28O | CID 69418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-TETRADECANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Tetradecanone (CAS 629-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. echemi.com [echemi.com]

- 6. 2-tetradecanone, 2345-27-9 [thegoodscentscompany.com]

- 7. Tetradecane | C14H30 | CID 12389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 9. epa.gov [epa.gov]

- 10. Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species: A Comprehensive Analysis Using the Bioaccumulation Assessment Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioaccumulation potential of persistent organic chemicals in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 3-Tetradecanone

This guide provides comprehensive safety protocols and handling precautions for 3-Tetradecanone, tailored for researchers, scientists, and professionals in drug development. Our focus is on fostering a proactive safety culture through a deep understanding of the material's properties and the rationale behind each procedural step.

Understanding the Compound: Physicochemical & Hazard Profile

A foundational element of safe laboratory practice is a thorough understanding of the substance's intrinsic properties. 3-Tetradecanone is an aliphatic ketone, and its behavior is dictated by its chemical structure.

Table 1: Physicochemical Properties of 3-Tetradecanone

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O | [1][2] |

| Molar Mass | 212.37 g/mol | [1][2] |

| Appearance | White to light yellow powder or lump; colorless to pale yellow liquid | [1][2] |

| Melting Point | 34 °C | [1][2] |

| Boiling Point | 152 °C at 16 mmHg | [3] |

| Flash Point | 66 °C | [2][3] |

| Density | 0.827 g/cm³ | [3] |

The flash point of 66°C indicates that 3-Tetradecanone is a combustible liquid. While not highly flammable, it can ignite with a source of ignition at or above this temperature. Its low vapor pressure suggests it is not a significant inhalation hazard at room temperature, but this can change with heating.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication. 3-Tetradecanone is classified as follows:

This classification is the primary driver for the stringent eye protection protocols outlined in this guide. The ketone functional group can interact with the sensitive tissues of the eye, leading to irritation.

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management in a laboratory setting follows the "hierarchy of controls," a system that prioritizes the most effective and sustainable safety measures.

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

-

Elimination and Substitution: In a research context, eliminating or substituting a necessary chemical is often not feasible. However, it is always the first consideration.

-

Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards. For 3-Tetradecanone, the primary engineering control is a certified chemical fume hood, especially when heating or aerosolizing the substance.[4]

-

Administrative Controls: These are procedural controls, including Standard Operating Procedures (SOPs), training, and clear labeling.

-

Personal Protective Equipment (PPE): This is the last line of defense and is mandatory when handling 3-Tetradecanone.

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is crucial to prevent direct contact with 3-Tetradecanone. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield | EN 166 (EU) or NIOSH (US) approved | Protects against splashes and airborne particles causing serious eye irritation.[3] |

| Hands | Chemical-impermeable gloves (e.g., nitrile) | Prevents skin contact. | |

| Body | Fire/flame-resistant and impervious lab coat | Protects against splashes and potential ignition.[3] |

Step-by-Step Handling Procedures

Adherence to standardized procedures is critical for mitigating risks.

Safe Weighing and Transfer Protocol

-

Preparation: Don all required PPE. Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

-

Container Handling: Ground/bond the container and receiving equipment to prevent static discharge, which could be an ignition source.

-

Dispensing: If the 3-Tetradecanone is in solid form, use a spark-proof spatula for transfer. If it is a liquid, use a calibrated pipette or a new, clean syringe.

-

Containment: Perform all transfers over a secondary containment tray to catch any spills.

-

Cleaning: After transfer, decontaminate all equipment and the work surface.

-

Storage: Tightly close the container and store it in a dry, cool, and well-ventilated area away from incompatible materials.[3]

Accidental Release and Emergency Procedures

Prompt and correct response to an accidental release is critical to minimize harm.

Spill Response Decision Tree

Caption: A decision tree for responding to a 3-Tetradecanone spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.[3]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

-

Inhalation: Move the victim into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage Conditions

Store 3-Tetradecanone in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep it away from sources of ignition and incompatible materials.

Disposal

3-Tetradecanone and its containers must be disposed of as hazardous waste. This can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not let the chemical enter drains, as it can be harmful to aquatic life.[4]

Conclusion

The safe handling of 3-Tetradecanone is predicated on a comprehensive understanding of its properties and a disciplined adherence to established safety protocols. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, and following standardized procedures for handling, storage, and disposal, researchers can significantly mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into your laboratory's specific safety program.

References

- Chemos GmbH & Co.KG.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69418, 3-Tetradecanone. Retrieved from [Link]

-

ChemBK. Tetradecanone. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12389, Tetradecane. Retrieved from [Link]

-

The Good Scents Company. 2-tetradecanone dodecyl methyl ketone. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75364, 2-Tetradecanone. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. Retrieved from [Link]

Sources

A Technical Guide to the Investigation of 3-Tetradecanone as a Candidate Pheromone

Abstract

The identification of novel semiochemicals, particularly pheromones, is a cornerstone of chemical ecology and provides powerful tools for integrated pest management and the study of animal behavior. Ketones and other C14-chain length molecules are well-represented classes of insect pheromones. This guide introduces 3-Tetradecanone, a C14 aliphatic ketone, as a compelling yet unconfirmed candidate for pheromonal activity. While identified as a major volatile constituent in certain plants, its role as an insect-produced semiochemical has not been established in peer-reviewed literature. This document, therefore, serves as a comprehensive methodological blueprint for the systematic investigation of 3-Tetradecanone. It is designed for researchers, scientists, and drug development professionals, providing the theoretical rationale and detailed experimental protocols required to move from a candidate molecule to a functionally validated pheromone. We will detail the logic of candidate selection, the full suite of analytical and behavioral validation techniques, and a proposed biosynthetic pathway, thereby presenting a self-validating system for discovery.

Introduction: The Rationale for Investigating 3-Tetradecanone

The term "pheromone," coined in 1959, describes chemical messengers that trigger innate behavioral or physiological responses among individuals of the same species.[1] The first insect pheromone identified was bombykol, a C16 alcohol from the silk moth Bombyx mori.[2][3] Since this seminal discovery, thousands of pheromones have been identified, revealing that many fall into specific structural classes, including unsaturated fatty acids, alcohols, aldehydes, and ketones.[1][3]

The selection of 3-Tetradecanone as a candidate for investigation is not arbitrary. It is predicated on two key principles of chemical ecology:

-

Structural Analogy: Many established insect pheromones are ketones with similar chain lengths. For example, 4-methyl-3-heptanone is a well-documented alarm pheromone in Atta and Pogonomyrmex ants, while 2-heptanone serves a similar function in honey bees.[4][5][6][7] Furthermore, numerous moth sex pheromones are 14-carbon molecules, such as (Z,E)-9,12-tetradecadienyl acetate and (E4,Z9)-tetradecadienal.[8][9] The C14 backbone and ketone functional group of 3-Tetradecanone place it firmly within this sphere of biologically active structures.

-

Natural Occurrence and Ecological Relevance: 3-Tetradecanone has been identified as a major constituent of the essential oils of the plants Cochlospermum tinctorium and Cochlospermum planchonii. Insects that have co-evolved with these plants may have adapted to use this abundant environmental chemical as a precursor for a pheromone or even adopted it directly for communication, a known evolutionary pathway for semiochemicals.

This guide will therefore use 3-Tetradecanone as a case study to outline the rigorous, multi-stage process required for pheromone discovery and validation.

Physicochemical Profile of the Candidate Molecule

A thorough understanding of the candidate molecule's properties is essential for designing appropriate analytical and experimental protocols.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₄H₂₈O | - | [10] |

| Molecular Weight | 212.37 | g/mol | [10] |

| IUPAC Name | tetradecan-3-one | - | [10] |

| Melting Point | 34 | °C | [10] |

| Boiling Point | 573.59 (Predicted) | K | [3] |

| LogP (Octanol/Water) | 4.886 (Predicted) | - | [3] |

| Classification | Aliphatic Ketone, Fatty Acyl | - | [10] |

Table 1: Key physicochemical properties of 3-Tetradecanone.

The moderate molecular weight and predicted boiling point suggest that 3-Tetradecanone is sufficiently volatile to function as an airborne signal, a prerequisite for many types of pheromones.

A Methodological Framework for Pheromone Identification and Validation

The process of confirming a candidate molecule as a pheromone is a sequential, self-validating workflow. A positive result at each stage provides the justification for proceeding to the next.

Stage 1: Biosource Screening and Chemical Analysis

The foundational step is to determine if the candidate molecule is produced by the insect and if the insect's sensory apparatus is tuned to detect it. This is achieved by coupling gas chromatography with electroantennography.

-

Insect Rearing and Gland Dissection:

-

Establish a laboratory colony of the target insect species (e.g., an herbivore of Cochlospermum).

-

Under a dissecting microscope, carefully dissect exocrine glands known to produce pheromones in related species (e.g., mandibular glands for alarm pheromones, terminal abdominal glands for sex pheromones, sternal glands for trail pheromones).[11][12]

-

Place glands from 10-20 individuals into a 1.5 mL glass vial containing 100 µL of hexane (HPLC grade). Agitate for 5 minutes and store at -20°C.

-

-

Volatile Collection (Aeration):

-

To analyze the naturally emitted blend, place a "calling" female (or a group of agitated workers for alarm pheromones) in a glass chamber.

-

Draw purified, humidified air over the insects at 100 mL/min and through a trap containing a small amount of an adsorbent like Porapak Q or charcoal.

-

Elute the trapped volatiles with 200 µL of hexane.

-

-

GC-EAD Analysis:

-

Inject 1 µL of the gland extract or aerated sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5).

-

At the column outlet, split the effluent 1:1 between the Flame Ionization Detector (FID) and a humidified air stream directed at an insect antenna preparation.

-

The antenna is mounted between two electrodes, and its electrical potential is continuously recorded. A deflection in the baseline that is time-locked to an FID peak indicates that a compound in the sample has elicited an olfactory response.[13]

-

Crucial Validation Step: Inject a synthetic standard of 3-Tetradecanone (10 ng/µL) to confirm its retention time and to verify that the antenna responds specifically to it.

-

Stage 2: Structural Confirmation via Mass Spectrometry

If GC-EAD reveals an antennally-active peak at the retention time corresponding to the 3-Tetradecanone standard, the next step is unequivocal structural identification using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Analysis: Analyze the same gland or aeration extract under GC-MS conditions, using an identical column and temperature program as in the GC-EAD analysis.

-

Mass Spectrum Acquisition: Obtain the electron ionization (EI) mass spectrum for the peak of interest.

-

Library and Standard Comparison:

-

Compare the acquired mass spectrum with entries in a spectral library (e.g., NIST).

-